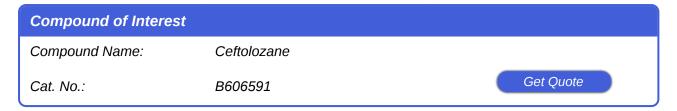


Application of Ceftolozane in Combination Therapy with Other Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane, a novel cephalosporin, is frequently combined with the β -lactamase inhibitor tazobactam. This combination, **ceftolozane**/tazobactam, exhibits potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) Pseudomonas aeruginosa and many Enterobacteriaceae that produce extended-spectrum β -lactamases (ESBLs).[1][2][3][4] The addition of tazobactam protects **ceftolozane** from degradation by most Class A β -lactamases and ESBLs.[1] However, in the face of increasingly complex resistance mechanisms, particularly in critically ill patients, combination therapy with other antibiotics is often explored to enhance efficacy, broaden the spectrum of activity, and mitigate the development of further resistance.

These application notes provide a summary of key findings from clinical and in vitro studies on **ceftolozane** combination therapy, along with detailed protocols for relevant experimental procedures.

Clinical Applications and Efficacy Complicated Intra-Abdominal Infections (cIAI)



Ceftolozane/tazobactam in combination with metronidazole is a well-established therapeutic option for complicated intra-abdominal infections (cIAI). Metronidazole is added to provide reliable coverage against anaerobic pathogens. Clinical trials have demonstrated the non-inferiority of **ceftolozane**/tazobactam plus metronidazole compared to meropenem, a broadspectrum carbapenem.

Table 1: Clinical Cure Rates in Phase 3 Trials for Complicated Intra-Abdominal Infections (cIAI)

Treatment Group	Clinical Cure Rate (MITT Population)	Patient Population	Comparator	Trial
Ceftolozane/tazo bactam + Metronidazole	83.0% (323/389)	Adults	Meropenem (87.3%)	ASPECT-cIAI
Ceftolozane/tazo bactam + Metronidazole	85.1%	Chinese Adults	Meropenem (89.6%)	Phase 3 China
Ceftolozane/tazo bactam + Metronidazole	92.0% (81/88)	Japanese Adults	N/A (Single-arm)	MK-7625A Protocol 013
Ceftolozane/tazo bactam + Metronidazole	80.0%	Pediatric	Meropenem (100.0%)	Phase 2 Pediatric

MITT: Microbiologically Modified Intent-to-Treat

Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa

Combination therapy is a critical strategy for treating infections caused by multidrug-resistant P. aeruginosa. In vitro studies have demonstrated synergistic or additive effects of **ceftolozane**/tazobactam with several other antibiotics against this challenging pathogen. A meta-analysis of non-randomized studies suggested a significant reduction in all-cause



mortality for patients receiving **ceftolozane**/tazobactam combination therapy compared to monotherapy for severe infections, a majority of which were caused by P. aeruginosa.

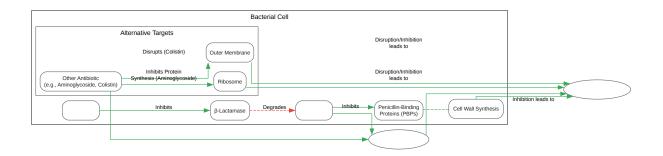
Table 2: In Vitro Synergy of Ceftolozane/Tazobactam Combinations Against P. aeruginosa

Combination Agent	Percentage of Isolates Showing Synergy	Methodology	Isolate Characteristics
Amikacin	85.0%	Time-kill assay	MDR/XDR P. aeruginosa
Amikacin	40.0%	E-test	Carbapenem-resistant P. aeruginosa (CRPA)
Fosfomycin	88.9%	Gradient diffusion strip crossing	MDR P. aeruginosa
Aztreonam	18.5%	Gradient diffusion strip crossing	MDR P. aeruginosa
Colistin	Additive or synergistic effect in 21 of 24 isolates	Static time-kill assays	Extensively drug- resistant (XDR) P. aeruginosa

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for **ceftolozane** is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Tazobactam inhibits β -lactamase enzymes, preventing the breakdown of **ceftolozane**. The synergistic effects observed with other antibiotics are often due to complementary mechanisms of action.





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Caption: Mechanism of Ceftolozane Combination Therapy.

Experimental Protocols Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antibiotics.

Materials:

- Ceftolozane/tazobactam and second antibiotic of interest (potency-adjusted powders)
- Appropriate solvents for each antibiotic
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland



Incubator (35°C ± 2°C)

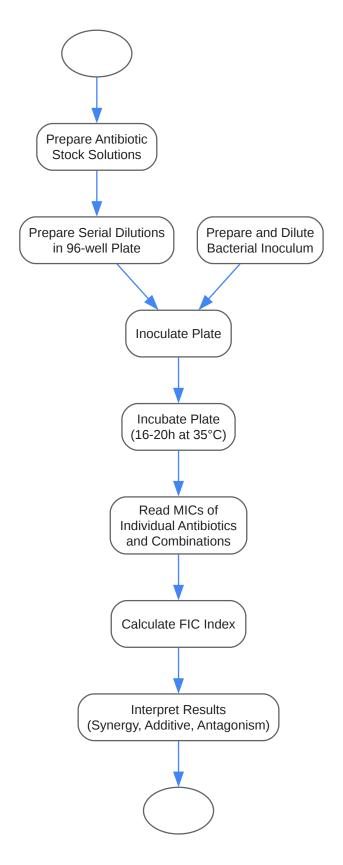
Procedure:

- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10-fold higher than the highest concentration to be tested.
- Preparation of Antibiotic Dilutions:
 - In a 96-well plate, create serial twofold dilutions of ceftolozane/tazobactam along the xaxis in CAMHB.
 - Create serial twofold dilutions of the second antibiotic along the y-axis in CAMHB.
 - Include a row with only ceftolozane/tazobactam dilutions and a column with only the second antibiotic's dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).
 - Include a growth control well with only broth and inoculum.
- Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
- Reading Results:
 - Visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpretation of FIC Index:
 - Synergy: FIC Index ≤ 0.5



Additive/Indifference: 0.5 < FIC Index ≤ 4

• Antagonism: FIC Index > 4





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Caption: Experimental Workflow for Checkerboard Synergy Assay.

Time-Kill Synergy Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.

Materials:

- Ceftolozane/tazobactam and second antibiotic of interest
- Bacterial culture in logarithmic growth phase
- Appropriate broth medium (e.g., CAMHB)
- Shaking incubator
- · Apparatus for serial dilutions and colony counting

Procedure:

- Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple flasks.
- Antibiotic Addition: Add antibiotics to the flasks at desired concentrations (e.g., corresponding to peak and trough plasma concentrations). Include a growth control (no antibiotic) and controls for each antibiotic alone.
- Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect samples from each flask.
- Colony Counting: Perform serial dilutions of the samples and plate on appropriate agar.
 Incubate the plates and count the number of colonies (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time for each condition.
- Interpretation:

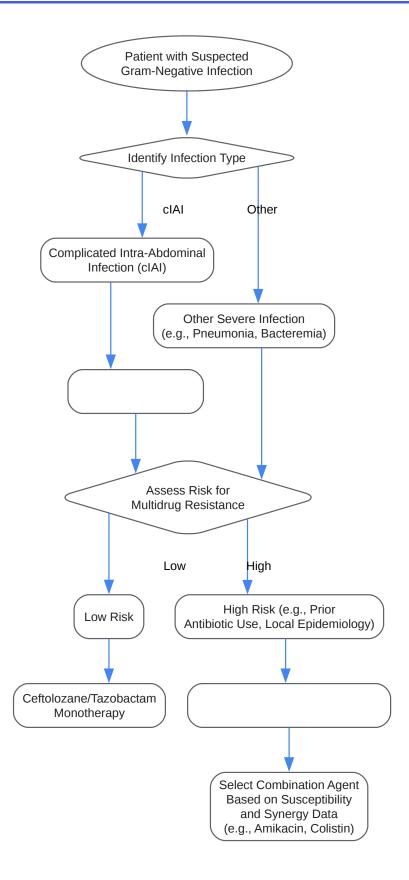


- Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
- Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
- Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Logical Relationships in Clinical Decision-Making

The decision to use **ceftolozane** in combination therapy should be guided by the clinical context, including the site of infection, local resistance patterns, and patient-specific factors.





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Caption: Clinical Decision-Making for **Ceftolozane** Combination Therapy.



Conclusion

Ceftolozane/tazobactam is a valuable agent in the treatment of serious Gram-negative infections. In the context of complicated intra-abdominal infections, its combination with metronidazole is supported by robust clinical trial data. For infections caused by highly resistant pathogens like MDR P. aeruginosa, combination therapy with agents such as aminoglycosides or polymyxins may offer a synergistic effect, although clinical evidence is still emerging. The decision to employ combination therapy should be based on a careful assessment of the pathogen, infection site, and local resistance patterns, supported by in vitro synergy testing where appropriate.

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- To cite this document: BenchChem. [Application of Ceftolozane in Combination Therapy with Other Antibiotics: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#application-of-ceftolozane-in-combination-therapy-with-other-antibiotics]

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